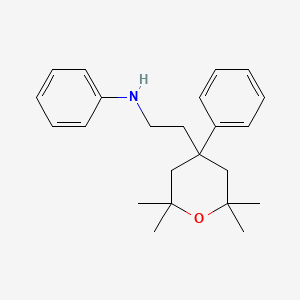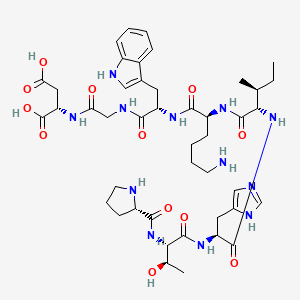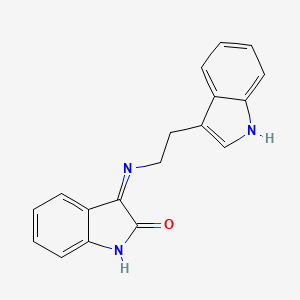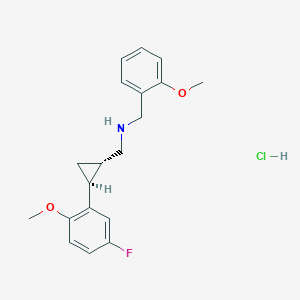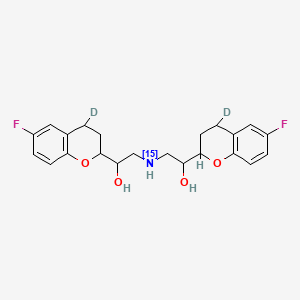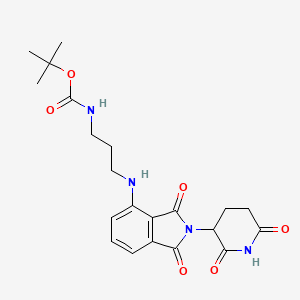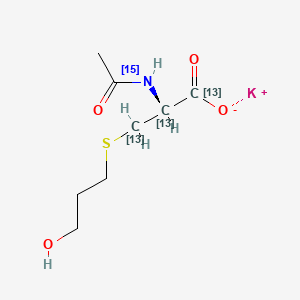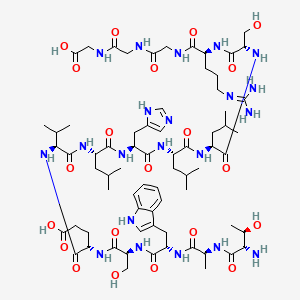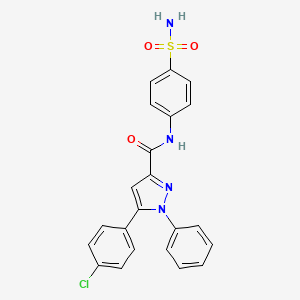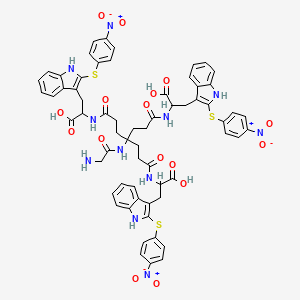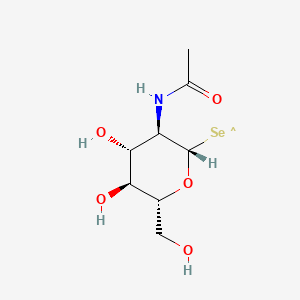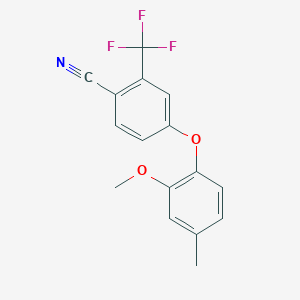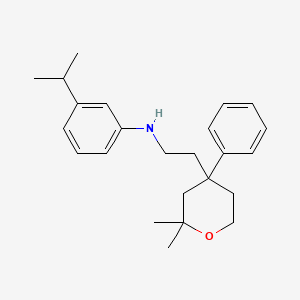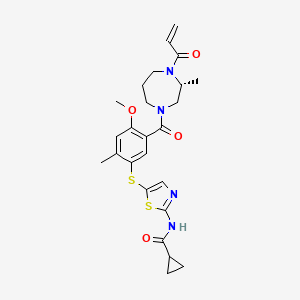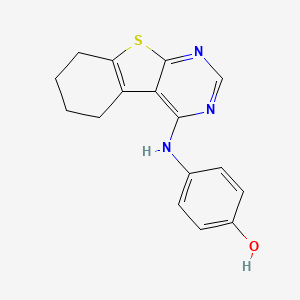
Tyrosine kinase-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosine kinase-IN-7 is a potent inhibitor of tyrosine kinases, a class of enzymes that play a crucial role in the regulation of cellular processes such as growth, differentiation, and metabolism. Tyrosine kinases are involved in the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways. Inhibitors like this compound are essential in the treatment of various cancers and other diseases where abnormal tyrosine kinase activity is observed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine kinase-IN-7 typically involves multi-step organic synthesisCommon synthetic routes include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and crystallization are employed to purify the compound. The use of automated synthesis platforms and continuous flow reactors can further enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Tyrosine kinase-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can potentially enhance or alter its biological activity .
Applications De Recherche Scientifique
Tyrosine kinase-IN-7 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of tyrosine kinase inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of tyrosine kinases in cellular signaling pathways.
Medicine: Plays a crucial role in the development of targeted cancer therapies by inhibiting abnormal tyrosine kinase activity.
Industry: Employed in the production of diagnostic tools and therapeutic agents
Mécanisme D'action
Tyrosine kinase-IN-7 exerts its effects by binding to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues in target proteins. This inhibition disrupts the signal transduction pathways that are essential for cell growth and proliferation. The compound specifically targets pathways involved in cancer cell survival and metastasis, making it a valuable therapeutic agent .
Comparaison Avec Des Composés Similaires
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Osimertinib: Targets epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer.
Uniqueness: Tyrosine kinase-IN-7 is unique due to its high specificity and potency against a broad range of tyrosine kinases. Unlike some other inhibitors, it has shown effectiveness in overcoming resistance mechanisms that often develop during cancer treatment .
Propriétés
Formule moléculaire |
C16H15N3OS |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)phenol |
InChI |
InChI=1S/C16H15N3OS/c20-11-7-5-10(6-8-11)19-15-14-12-3-1-2-4-13(12)21-16(14)18-9-17-15/h5-9,20H,1-4H2,(H,17,18,19) |
Clé InChI |
BTIBWAOCLJARHL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


